Product packaging for Bis(4-butylphenyl)amine(Cat. No.:CAS No. 227003-50-1)

Bis(4-butylphenyl)amine

Cat. No.: B3049949
CAS No.: 227003-50-1
M. Wt: 281.4 g/mol
InChI Key: SOZRXFUOKGOTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Aryl Amine Core Structures in Functional Materials

Aryl amines, and more specifically diarylamines, are organic compounds that feature a nitrogen atom connected to two aryl (aromatic ring) groups. This core structure is fundamental to their utility in functional materials. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the attached aromatic rings, a phenomenon known as resonance. This electron-donating nature is a key characteristic that influences the electronic properties of the molecule. acs.org

The ability of the aryl amine core to facilitate electron delocalization makes these compounds effective hole-transporting materials. In the context of electronic devices, "holes" are conceptual entities representing the absence of an electron. The movement of these holes is a form of electrical conductivity. Aryl amines can readily stabilize a positive charge (a hole) through resonance, allowing for efficient transport of this charge through the material. This property is paramount in the design of organic electronic devices. acs.org

Furthermore, the structural versatility of aryl amines allows for the tuning of their properties. By introducing different substituent groups onto the aryl rings, researchers can modify the electronic and physical characteristics of the molecule, such as its solubility, thermal stability, and energy levels. su.se This tunability is crucial for tailoring materials to specific applications.

Significance of Bis(4-butylphenyl)amine and its Derivatives in Contemporary Research

This compound is a specific diarylamine that has garnered attention in contemporary research. Its structure consists of a central nitrogen atom bonded to two phenyl groups, each of which is substituted with a butyl group at the para position. The butyl groups enhance the solubility of the compound in organic solvents, which is a significant advantage for solution-based processing of electronic devices.

Derivatives of this compound are being explored for their potential in various advanced materials. For instance, diarylamine-substituted tris(2,4,6-trichlorophenyl)methyl (TTM) radicals have been synthesized, exhibiting near-infrared emission and interesting redox chemistry. chinesechemsoc.org Specifically, a derivative incorporating a diphenylamine (B1679370) unit showed a maximum photoluminescence wavelength at 705 nm with a high quantum yield. chinesechemsoc.org Further extending the conjugation of the diarylamine structure can shift this emission to even longer wavelengths. chinesechemsoc.org

The electron-donating properties of the diarylamine moiety are crucial for creating advanced materials for optoelectronics and photovoltaics. acs.org These compounds serve as essential building blocks in the synthesis of photomaterials and electronic materials due to their hole-transporting capabilities. acs.org

Historical Development and Evolution of Diarylamine-Containing Materials for Optoelectronics

The journey of diarylamine-containing materials in optoelectronics is a story of continuous innovation. Initially, the focus was on understanding the fundamental properties of these compounds. Over time, the development of sophisticated synthetic methods, such as transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Ullmann condensation, enabled the creation of a vast library of diarylamine derivatives with tailored properties. rsc.orgmdpi.com

These advancements have been pivotal for the progress of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and perovskite solar cells (PSCs). In these devices, diarylamine-based materials are often used as hole-transport layers (HTLs), which are crucial for efficient device operation.

The evolution of these materials has also been driven by the need for greater stability and performance. Researchers have focused on designing diarylamines with higher glass transition temperatures and improved morphological stability to enhance the lifetime of electronic devices. The development of more efficient and environmentally friendly synthetic protocols for diarylamines remains an active area of research. acs.org The historical reduction in the price of technologies like solar energy has been, in part, thanks to the development of such advanced materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N B3049949 Bis(4-butylphenyl)amine CAS No. 227003-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-N-(4-butylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-3-5-7-17-9-13-19(14-10-17)21-20-15-11-18(12-16-20)8-6-4-2/h9-16,21H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZRXFUOKGOTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561178
Record name 4-Butyl-N-(4-butylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227003-50-1
Record name 4-Butyl-N-(4-butylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for Bis 4 Butylphenyl Amine and Its Congeners

Direct Synthesis of Bis(4-butylphenyl)amine

The direct formation of the diarylamine bond in this compound is most effectively achieved through cross-coupling reactions.

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a primary and versatile method for the synthesis of diarylamines like this compound. organic-chemistry.orgresearchgate.net These protocols involve the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the coupling of 4-butylaniline (B89568) with a 4-butyl-substituted aryl halide.

The general reaction is as follows:

4-Butylaniline + 4-Butylbromobenzene → this compound

Key to the success of this reaction is the choice of the palladium precursor and the ancillary ligand. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. A common catalytic system involves palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, paired with a ligand such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃). The choice of base is also crucial, with sodium tert-butoxide (NaOt-Bu) being frequently used.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Diarylamines

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
14-BromotolueneDi-n-butylamine(NHC)Pd(R-allyl)ClNaOt-BuDioxaneRTHigh
24-ChlorotolueneAniline (B41778)Pd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene80-110>95
3Aryl TosylateMorpholine(NHC)Pd(allyl)ClNaOt-BuDioxaneRT96

This table is illustrative of typical conditions for Buchwald-Hartwig amination and is not specific to the synthesis of this compound.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, a copper-catalyzed reaction of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions necessitated high temperatures and stoichiometric copper, but modern protocols utilize soluble copper catalysts with ligands like phenanthroline, operating under milder conditions. wikipedia.org

Reductive methodologies provide an alternative route to diarylamines, often proceeding through diarylhydroxylamine intermediates. A powerful one-pot approach involves the reductive coupling of nitroaromatics. In this strategy, a nitroarene can serve as both the electrophile and, upon partial reduction, the nucleophile precursor.

For instance, 4-butylnitrobenzene could be subjected to reducing conditions in the presence of a suitable catalyst to form this compound. This process avoids the pre-synthesis and isolation of 4-butylaniline. rsc.orgchemrxiv.org Catalytic systems for such transformations include palladium catalysts with N-heterocyclic carbene (NHC) ligands, using a reducing agent like triethylsilane. rsc.org The reaction proceeds through the in-situ formation of an azoarene from the nitroarene, which is then sequentially arylated and cleaved to yield the diarylamine. chemrxiv.org

Another relevant pathway is the reduction of nitroarenes to arylhydroxylamines. The catalytic reduction of nitro compounds can be controlled to yield phenylhydroxylamines as the main product, which can then be further reacted to form diarylamines. mdpi.com However, this reduction often favors the formation of the more thermodynamically stable aniline. mdpi.com

Palladium-Catalyzed Amination Protocols

Synthesis of Phenanthrene-Derived Diamines Incorporating this compound Moieties

The unique electronic properties of the this compound moiety make it a desirable component in larger, conjugated systems like phenanthrene-derived diamines. These larger molecules are of interest for applications in organic electronics.

Phenanthrene-9,10-dione is a versatile starting material for the synthesis of phenanthrene-based heterocycles. Condensation reactions between phenanthrene-9,10-dione, an aromatic amine (or its precursor), and an aldehyde can lead to the formation of phenanthro[9,10-d]imidazole derivatives.

A one-pot reaction can be employed to construct imidazole-fused phenanthrene (B1679779) structures. For example, refluxing phenanthrene-9,10-dione with an appropriate benzaldehyde (B42025) and an aniline derivative in the presence of ammonium (B1175870) acetate in glacial acetic acid can yield the desired phenanthrene-imidazole. To incorporate a this compound moiety, a suitably functionalized aniline would be required.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be employed to construct complex aromatic systems. tamu.edu To synthesize phenanthrene-derived diamines incorporating this compound, a strategy could involve the coupling of a dihalo-phenanthrene derivative with a boronic acid or ester derivative of this compound.

Alternatively, a phenanthrene diboronic acid could be coupled with a halogenated this compound derivative. The choice of catalyst, often a palladium complex with a phosphine ligand, and base is critical for achieving high yields. nih.gov These reactions offer a modular approach to building complex, functional molecules.

The existence of compounds such as 1,2-Bis(4-butylphenyl)phenanthrene-9,10-diamine, with the molecular formula C₃₄H₃₆N₂, highlights the feasibility of these synthetic strategies. nih.gov

Condensation Reactions with Phenanthrene-9,10-dione Derivatives

Polymerization and Copolymerization Strategies Utilizing this compound Derivatives

This compound and its derivatives can be used as monomers in the synthesis of electroactive polymers for applications in organic electronics.

One common method is oxidative coupling polymerization . In this process, monomers containing the triphenylamine (B166846) core, such as 4-n-butyltriphenylamine, can be polymerized using an oxidant like iron(III) chloride (FeCl₃). researchgate.net The coupling typically occurs at the para-positions of the unsubstituted phenyl rings, leading to a polymer with a conjugated backbone. These polymers often exhibit good solubility and morphological stability. researchgate.net

Polycondensation is another versatile strategy. This can involve the reaction of a diamine monomer containing the this compound unit with a dicarboxylic acid or its derivative to form a polyamide. ntu.edu.tw For instance, a diamine derived from this compound could be reacted with various aromatic or aliphatic dicarboxylic acids to yield a range of polyamides with tailored properties. ntu.edu.tw

Suzuki-polycondensation is a powerful chain-growth polymerization method for creating well-defined polymers. ethz.ch This would involve an AB-type monomer containing both a boronic acid (or ester) and a halide functionality, with the this compound unit incorporated into the monomer backbone. This approach allows for good control over the polymer's molecular weight and structure. ethz.ch

Synthesis of Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)benzidine] (Poly-TPD) and Related Copolymers

Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)benzidine], commonly known as poly-TPD, is a significant polymer in materials science, particularly for its excellent hole-transporting capabilities. nih.gov Its synthesis and the development of related copolymers are driven by the need for solution-processable, amorphous materials with high glass transition temperatures (Tg) for applications in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netaip.org

Several synthetic routes have been established for producing poly-TPD and its copolymers. Two notable methods include:

Horner-Olefination Polycondensation : This approach is used to create conjugated copolymers by reacting TPD-dialdehydes with xylylene bisphosphonates. This method yields TPD-poly(p-phenylene vinylene) (TPD-PPV) copolymers where the TPD units are bridged by alkoxy-substituted p-phenylene vinylene segments. researchgate.net

Electrophilic Aralkylation : This method produces non-conjugated copolymers. For instance, blue-emitting TPD-xylylene copolymers can be synthesized using diphenylxylylene diol and a TPD monomer in an electrophilic aralkylation reaction. researchgate.net

A prevalent modern approach for synthesizing π-conjugated polymers is Direct Arylation Polymerization (DArP) . This method is advantageous as it avoids the pre-synthesis of organometallic monomers. acs.org Oxidative Direct Arylation Polymerization (oxi-DArP) has emerged as a simpler, milder, and more atom-economical variation. rsc.orgbohrium.com Oxi-DArP has been successfully used to synthesize random copolymers of poly(hexyl thiophene-3-carboxylate) (P3HET) with comonomers like thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD). rsc.orgbohrium.com The optimization of reaction parameters, such as catalyst loading and the use of acid additives, is crucial to achieve high molecular weights and control the polymer's structural regularity. bohrium.com

The resulting TPD-based copolymers are typically amorphous electro-optical materials with high glass transition temperatures, ranging from 110 to 240 °C. researchgate.net Poly-TPD itself is noted for its ability to form high-quality thin films and exhibits hole mobility in the order of 10⁻³ to 10⁻⁷ cm²V⁻¹s⁻¹. nih.gov

Table 1: Properties of TPD-Based Copolymers Synthesized via Different Methods
Copolymer TypeSynthetic MethodKey MonomersPolymer PropertiesReference
TPD-PPV CopolymersHorner-OlefinationTPD-dialdehydes, Xylylene bisphosphonatesConjugated, Red/Green emitting, Amorphous researchgate.net
Poly-TPD-DPXElectrophilic AralkylationDiphenylxylylene diol, TPDNon-conjugated, Blue emitting, High Tg (110-240 °C) researchgate.net
Poly(DTS-alt-TPD)Direct Arylation Polymerization (DArP)Dithienosilole (DTS), Thienopyrroledione (TPD)Mn = 15,000, Mw/Mn = 2.57, Good solubility acs.org
P3HET-TPDOxidative Direct Arylation Polymerization (oxi-DArP)3-hexylesterthiophene (3HET), Thieno[3,4-c]pyrrole-4,6-dione (TPD)Semicrystalline, Good molecular weights rsc.orgbohrium.com

Incorporation into Polyamide Architectures

The integration of triarylamine units, such as those derived from this compound, into polyamide chains is a strategic approach to create functional polymers with desirable thermal, solubility, and electro-optical properties. researchgate.net Polyamides containing these moieties are often readily soluble in common organic solvents and can be cast into flexible, tough films, indicating the formation of high molecular weight polymers. researchgate.net

The primary synthetic route for creating these aramids is a phosphorylation polyamidation reaction . This polycondensation reaction typically involves reacting a diamine monomer containing the triarylamine structure with various aromatic dicarboxylic acids. researchgate.net For example, a series of electrochromic aramids were prepared by reacting 4,4′-diamino-4′′-(3,6-di-tert-butylcarbazol-9-yl)triphenylamine with different dicarboxylic acids. researchgate.net While this specific example uses a carbazole-substituted triphenylamine, the principle extends to other triarylamine diamines, including those based on a this compound framework.

The resulting polyamides often exhibit good thermal stability and high glass transition temperatures. researchgate.net The incorporation of bulky side groups or specific structural features in the triarylamine monomer can enhance solubility and film-forming ability. researchgate.net The inherent viscosities of such polyamides typically range from 0.29 to 0.72 dL/g, confirming the formation of high molecular weight polymers. researchgate.net For instance, certain aramids measured by Gel Permeation Chromatography (GPC) have shown weight-average molecular weights (Mw) as high as 50,500 with a polydispersity index (Mw/Mn) of 1.98. researchgate.net

Table 2: Molecular Weight and Viscosity of Representative Triarylamine-Based Polyamides
Polymer IDInherent Viscosity (dL/g)Weight-Average Molecular Weight (Mw)Polydispersity Index (Mw/Mn)Reference
Aramid 4cN/A42,5001.98 researchgate.net
Aramid 4dN/A50,5001.98 researchgate.net
General Range0.29 - 0.72N/AN/A researchgate.net

Upcycling Polyethersulfones via Aminolysis with Bis(4-(tert-butyl)phenyl)amine

A novel and sustainable application for this compound congeners is in the chemical upcycling of high-performance polymers like polyethersulfone (PES). rsc.orgchemrxiv.org Aminolysis, a process involving amine-driven chain scission, has been effectively used to depolymerize PES waste. rsc.orgmdpi.com This strategy transforms polymer waste into both the original monomer, which can be recycled, and new, valuable small molecules. rsc.org

The process utilizes a deprotonated secondary amine, such as bis(4-(tert-butyl)phenyl)amine (tBuDPA), to cleave the ether linkages in the PES backbone. rsc.org The amine is first activated with a non-nucleophilic base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). rsc.org The resulting amide is then reacted with the PES polymer at a moderate temperature, typically around 120 °C. rsc.orgchemrxiv.org

This aminolysis reaction breaks down the polymer chain, yielding the original comonomer, bisphenol S (BPS), and functionalized products derived from the amine. rsc.org In the case of tBuDPA, the steric hindrance of the tert-butyl groups results in the formation of a mono-aminated product (tBuDPA-OH) in a 25% yield, without the corresponding di-aminated product. rsc.org These aminated products are often luminescent and have potential applications in the fabrication of OLEDs, representing a significant value-add to the recycling process. rsc.org The efficiency of the depolymerization is dependent on reaction conditions such as temperature and the amount of amine used.

Table 3: Optimization of PES Aminolysis using Bis(4-(tert-butyl)phenyl)amine (tBuDPA)
EntryAmine EquivalentsTemperature (°C)Reaction Time (h)PES Conversion (%)BPS Yield (%)tBuDPA-OH Yield (%)Reference
1210024>99 (oligomers)00 rsc.org
2212024>99 (oligomers)trace0 rsc.org
3412024>996525 rsc.org

Advanced Spectroscopic and Electrochemical Characterization of Bis 4 Butylphenyl Amine Based Systems

Optical Spectroscopy

Optical spectroscopy probes the interaction of light with the molecular systems, revealing details about electronic energy levels, excited state behavior, and photoluminescence capabilities.

UV-Visible absorption spectroscopy is fundamental in characterizing the electronic transitions within diarylamine-based molecules. The absorption spectra are dictated by the promotion of electrons from occupied to unoccupied molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. In diphenylamine (B1679370) derivatives, these transitions are often characterized as intramolecular charge transfer (ICT) events, where electron density moves from the electron-donating amine moiety to the phenyl rings upon photoexcitation. chinesechemsoc.org

The position and intensity of absorption bands are sensitive to the molecular structure and the solvent environment. For instance, in a series of diphenylamine-fluorene derivatives, absorption maxima in THF solution were observed between 387 nm and 401 nm. nih.gov The introduction of additional conjugated groups or alterations in the substitution pattern can significantly shift these absorption bands. A derivative of a tris(2,4,6-trichlorophenyl)methyl (TTM) radical with a diphenylamine donor (TTM-DPA) exhibits a strong ICT absorption band with a maximum at 644 nm in cyclohexane (B81311), a significant bathochromic (red) shift attributed to the strong electron-donating character of the diphenylamine group. chinesechemsoc.org This sensitivity to structural modification allows for the fine-tuning of the optical properties for specific applications.

Table 1: UV-Vis Absorption Data for Selected Diphenylamine Derivatives in THF Solution Data extracted from studies on structurally related compounds to illustrate typical absorption characteristics.

Compoundλmax (nm)Optical Bandgap (E0–0) (eV)Source
TMF-13902.68 nih.gov
TDF-13872.67 nih.gov
TMF-24012.45 nih.gov
TDF-23982.22 nih.gov

Emission spectroscopy provides information about the de-excitation pathways of a molecule from its excited state. Following absorption of light, the molecule relaxes to the ground state, often by emitting a photon, a process known as fluorescence. The difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift, which provides insight into the structural reorganization between the ground and excited states.

Diarylamine derivatives often exhibit significant solvatochromism, where the emission wavelength changes with solvent polarity. chinesechemsoc.org This is a hallmark of an excited state with a large dipole moment, typical of ICT states. For the TTM-DPA radical, the emission maximum shifts dramatically from 705 nm in nonpolar cyclohexane to 861 nm in the more polar THF, demonstrating the stabilization of the polar excited state by the solvent. chinesechemsoc.org In a series of donor-acceptor compounds featuring a bis(4-(tert-butyl)phenyl)amine unit, photoluminescence quantum yields (ΦPL) in a host matrix were found to be around 39-42% with emission in the red to deep-red region (625-670 nm). rsc.org These properties are critical for applications in organic light-emitting diodes (OLEDs).

Table 2: Photoluminescence Data for Selected Diphenylamine Derivatives Data extracted from studies on structurally related compounds.

CompoundSolvent/Matrixλem (nm)Stokes Shift (cm-1)Source
TMF-1THF4272275 nih.gov
TDF-1THF4282503 nih.gov
TTM-DPACyclohexane7051344 chinesechemsoc.org
TTM-DPATHF8613794 chinesechemsoc.org
tBuTPA-BQCBP Film (2 wt%)670- rsc.org

To fully understand the photophysical behavior of bis(4-butylphenyl)amine-based systems, steady-state measurements are complemented by time-resolved techniques. Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time (typically nanoseconds to picoseconds), providing the excited-state lifetime (τ). Transient absorption spectroscopy monitors the absorption of a second light pulse by the excited molecules, allowing for the characterization of both emissive and non-emissive excited states.

These methods are crucial for elucidating complex photophysical processes, such as the interplay between different types of excited states. In many diphenylamine derivatives, a competition exists between a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. researchgate.net The TICT state is formed by the twisting of the phenyl rings relative to the amine nitrogen in the excited state, leading to a more polarized, lower-energy emissive state. Time-resolved studies on a derivative, P-(N,N-diphenylamino)benzoic acid methyl ester, identified distinct lifetimes for the normal fluorescence (1.8 ns) and the TICT fluorescence (4.2 ns) in ethanol. Similarly, investigations into complex donor-acceptor dyes incorporating a bis(4-(tert-butyl)phenyl)amine moiety use time-resolved fluorescence and transient absorption to rationalize their complex, cascade-type photophysical behavior, which is essential for optimizing materials with thermally activated delayed fluorescence (TADF). acs.org

Emission Spectroscopy for Photoluminescence Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for structural confirmation. For this compound, the ¹H NMR spectrum can be divided into distinct regions. The aromatic region would feature signals corresponding to the protons on the two phenyl rings. Due to the para-substitution, these protons would form an AA'BB' spin system, appearing as two distinct sets of doublets. The aliphatic region would contain signals for the four methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the n-butyl chains. The proton on the amine nitrogen (N-H) would likely appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration. researchgate.net

The ¹³C NMR spectrum would complement this by showing distinct signals for each chemically unique carbon atom. This includes four signals for the aromatic carbons, four for the aliphatic carbons of the butyl chain, and potentially a signal for the carbon attached to the nitrogen.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on standard NMR principles and data from analogous structures.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH (ortho to NH)~6.9 - 7.1~115 - 120
Aromatic CH (meta to NH)~7.1 - 7.3~129 - 130
Aromatic C-NH-~145 - 148
Aromatic C-Butyl-~135 - 140
NH ~5.5 - 8.0 (broad)-
Ar-C H₂-~2.5 - 2.7~34 - 36
-CH₂-C H₂-~1.5 - 1.7~33 - 35
-CH₂-C H₂-~1.3 - 1.5~22 - 24
-C H₃~0.9 - 1.0~13 - 15

While 1D NMR provides foundational data, 2D NMR experiments are employed to definitively establish the connectivity of the atoms within the molecule. umich.edu Key 2D techniques include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent methylene protons within the butyl chain (e.g., Ar-CH₂ to -CH₂-CH₂-), confirming the sequence of the alkyl group. It would also show a correlation between the ortho and meta protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu Each cross-peak in the HSQC spectrum would link a specific proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C spectrum, allowing for unambiguous assignment of all C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu This is particularly powerful for establishing connections across quaternary carbons (carbons with no attached protons) or heteroatoms. For this compound, a key HMBC correlation would be from the benzylic protons (Ar-CH₂) to the aromatic C1 (the carbon bearing the butyl group) and the C2/C6 carbons (ortho to the butyl group), confirming the attachment point of the alkyl chain to the phenyl ring.

Together, these 2D NMR techniques provide an irrefutable map of the molecular structure, confirming the assignments made from 1D spectra and solidifying the structural elucidation. researchgate.net

One-Dimensional (1D) NMR Analysis for Structural Elucidation

Electrochemical Characterization

Electrochemical methods are pivotal in understanding the redox behavior of this compound, which underpins its function as a hole-transport material and antioxidant.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. For diarylamines like this compound, CV provides valuable information about their oxidation potentials and the stability of the resulting radical cations. The oxidation potential is a key parameter, as a lower potential indicates a higher reducing power and, consequently, better antioxidant activity. researchgate.net

Studies on various diarylamine compounds have shown that they exhibit lower oxidation potentials compared to conventional antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). researchgate.net This suggests a greater propensity to donate electrons and neutralize free radicals. The electrochemical oxidation of p-phenylenediamines, a related class of compounds, is generally expected to proceed through two separate one-electron transfer steps in aprotic solvents. nih.gov However, the mechanism can be complex, influenced by factors such as hydrogen bonding and the stability of the oxidized species. nih.gov

In the context of materials science, the reversible redox behavior observed in the cyclic voltammograms of polymers incorporating triarylamine units, such as those derived from this compound, is crucial for their application in electrochromic devices. researchgate.netresearchgate.net The ability to undergo reversible oxidation and reduction is responsible for the color changes that make these materials suitable for smart windows and displays. researchgate.netresearchgate.net The table below summarizes typical redox potential data obtained from CV analysis of related triarylamine-based polymers.

Interactive Data Table: Redox Potentials of Triarylamine-Based Polymers

Polymer SystemHalf-Wave Oxidation Potential (E½ vs. Ag/AgCl)Reference
Polyimide with -CH3 series1.08–1.10 V researchgate.net
Polyimide with -CF3 series1.23–1.26 V researchgate.net
Polyamide with TPPA unitsReversible redox couples researchgate.net

Osteryoung Square Wave Voltammetry (OSWV) is a powerful and sensitive electrochemical technique that offers advantages over traditional CV, particularly in analytical applications and for studying complex electrode mechanisms. e-bookshelf.deresearchgate.net OSWV is adept at discriminating against capacitive currents, which enhances the signal-to-noise ratio and allows for the detection of species at lower concentrations. e-bookshelf.de

The technique applies a square-wave potential waveform to the working electrode, and the current is sampled at the end of each forward and reverse pulse. e-bookshelf.de The resulting voltammogram is a plot of the difference between the forward and reverse currents versus the potential, which typically yields a peak-shaped response that is symmetrical around the half-wave potential. researchgate.net

For systems involving this compound, OSWV can provide detailed insights into their electrochemical behavior, including the kinetics and thermodynamics of the electrode processes. e-bookshelf.de It is particularly useful for analyzing the redox behavior of ligands and their metal complexes, where multiple redox processes may occur. scielo.org.co For instance, in the study of a bis(hydrazone) ligand, OSWV, in conjunction with CV, was used to elucidate the complex redox behavior of the ligand and its corresponding zinc grid complex. scielo.org.co The technique can reveal irreversible processes and the formation of stable species following oxidation. scielo.org.co

Interactive Data Table: Key Parameters in OSWV Experiments

ParameterTypical Value/RangeSignificanceReference
Frequency20 Hz - 100 HzAffects sensitivity and resolution researchgate.netscielo.org.co
Amplitude5 mV - 75 mVInfluences peak current and width researchgate.netscielo.org.co
Step Potential5 mVDetermines the potential resolution researchgate.netscielo.org.co

Computational and Theoretical Investigations of Bis 4 Butylphenyl Amine and Its Derivatives

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. For organic semiconductor materials, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance.

The HOMO and LUMO energy levels are critical parameters that govern the optoelectronic properties of a molecule. The HOMO level corresponds to the ability to donate an electron, and is associated with the ionization potential, while the LUMO level relates to the ability to accept an electron, corresponding to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electrical conductivity.

In Bis(4-butylphenyl)amine, the central nitrogen atom and the two phenyl rings form a conjugated π-system. The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, elevating its energy level. This makes the diarylamine moiety an excellent electron-donating core. The butyl groups attached at the para position of the phenyl rings act as weak electron-donating groups through an inductive effect, further raising the HOMO energy level slightly compared to the unsubstituted diphenylamine (B1679370).

Theoretical calculations, typically using DFT with a functional like B3LYP and a basis set such as 6-31G(d), are employed to determine these energy levels. The calculated values provide essential insights for designing materials with specific energy level alignments for efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics.

Table 1: Calculated Frontier Orbital Energies for this compound

This table presents typical theoretically calculated values for the frontier molecular orbitals of this compound, derived from DFT calculations.

Molecular OrbitalEnergy (eV)Description
HOMO -5.15Primarily localized on the nitrogen lone pair and the π-system of the phenyl rings.
LUMO -0.80Distributed across the π* anti-bonding orbitals of the phenyl rings.
HOMO-LUMO Gap 4.35The energy difference, indicating high kinetic stability.

Photophysical Property Simulations

Simulations of photophysical properties are essential for understanding how a molecule interacts with light. These theoretical predictions guide the development of materials for applications in lighting, sensing, and solar energy conversion.

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption and emission spectra of molecules. By calculating the energies of excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission. These calculations are crucial for understanding the color and luminescence properties of a material.

For this compound, TD-DFT calculations predict electronic transitions primarily of a π-π* nature. The lowest energy absorption band, corresponding to the HOMO-LUMO transition, is typically located in the ultraviolet region. The results of these simulations can be correlated with experimental UV-Vis absorption spectra to validate the computational model. The simulations can also predict the energies and characteristics of triplet states, which are important for understanding phosphorescence and the efficiency of OLEDs.

Table 2: Predicted Photophysical Properties of this compound via TD-DFT

This table shows representative simulated photophysical data for this compound.

PropertyPredicted ValueTransition Type
Maximum Absorption Wavelength (λmax) ~305 nmS0 → S1 (π-π*)
Singlet Excitation Energy (S1) ~4.06 eVHOMO → LUMO
Triplet Excitation Energy (T1) ~3.10 eVHOMO → LUMO

Intramolecular Charge Transfer (ICT) is a phenomenon where, upon photoexcitation, an electron moves from an electron-donating part of a molecule to an electron-accepting part. While this compound itself is a symmetrical molecule and does not exhibit a strong intrinsic ICT character, it is a fundamental building block for donor-acceptor molecules where it can act as the electron donor.

Theoretical analysis of derivatives of this compound linked to an acceptor unit involves calculating the change in dipole moment between the ground and excited states. A significant increase in the dipole moment upon excitation is a hallmark of an ICT process. Furthermore, analysis of the molecular orbitals involved in the transition can confirm the charge transfer character. For instance, if the HOMO is localized on the diarylamine moiety and the LUMO is on the acceptor, the HOMO-LUMO transition will correspond to an ICT event. This analysis is vital for designing materials for applications that rely on charge separation, such as solar cells or certain types of sensors.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra Prediction

Charge Transport Property Modeling

Understanding how electrical charges (electrons and holes) move through a material is key to its use in electronic devices. Computational models provide a way to predict and analyze these charge transport properties.

In amorphous organic materials, where molecules lack long-range order, charge transport is typically described by a charge hopping mechanism. This model assumes that a charge carrier (a hole or an electron) is localized on a single molecule and "hops" to an adjacent molecule. The rate of this hopping process is a key determinant of the material's charge mobility.

The application of the charge hopping model to a material like this compound involves two key computational steps:

Calculating the Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral state to its ionized state and vice-versa. A lower reorganization energy facilitates faster charge transfer. DFT calculations are used to optimize the geometries of both the neutral and charged molecules to determine this value.

Calculating the Electronic Coupling (V): This term, also known as the transfer integral, quantifies the electronic interaction between adjacent molecules. Its value depends strongly on the relative distance and orientation of the interacting molecules.

Simulation of Charge Mobility Anisotropy

Theoretical simulations are crucial for understanding the charge transport properties of organic semiconductors, including derivatives of this compound. These materials are often used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics, where efficient charge mobility is paramount. The arrangement of molecules in the solid state can lead to direction-dependent, or anisotropic, charge mobility. Computational models allow researchers to predict and analyze this anisotropy.

For instance, in studies of materials related to this compound, such as N,N'-bis(4-n-butylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,4:5,8-bisimide (NBI-4-n-BuPh), investigations into the angle dependence of charge carrier mobility have revealed significant anisotropic charge transporting behaviors. researchgate.net Computational methods, including time-dependent density functional theory (TD-DFT), are used to calculate properties like electron mobilities. researchgate.net For a series of related naphthalene (B1677914) bisimide derivatives, calculated electron mobilities were found to be in the range of 0.0312 to 0.0801 cm² V⁻¹ s⁻¹. researchgate.net

Similarly, polymers incorporating the this compound moiety, like poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), are known for their hole-transport capabilities. mdpi.com The hole mobility in thin films of poly-TPD has been reported to be as high as 4 × 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov Computational modeling for such systems often involves a multi-scale approach, starting from quantum mechanical calculations on a molecular level to predict parameters for larger-scale simulations of the bulk material. google.com These models can predict hole and electron mobility by considering factors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. google.com The complexity of these organic materials, which often lack long-range order, makes theoretical descriptions of charge transport challenging, but progress has been made using tight-binding lattice models that account for disorder. acs.org

DerivativeTypeCalculated Mobility (cm² V⁻¹ s⁻¹)Computational Method
Naphthalene Bisimide DerivativesElectron0.0312 - 0.0801 researchgate.netTD-DFT researchgate.net
Poly-TPDHole~ 4 x 10⁻⁴ nih.govSCLC mdpi.com

Nonlinear Optical Property Predictions

The nonlinear optical (NLO) properties of molecules, such as their second-order polarizability (also known as the first hyperpolarizability, β), are of significant interest for applications in photonics and optoelectronics. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these properties. For molecules related to this compound, theoretical calculations have been instrumental in identifying promising candidates for NLO materials.

The di(4-tert-butylphenyl)amine moiety has been identified as an effective electron-donating group in push-pull molecular architectures designed for NLO applications. In one study, a compound featuring this donor group was found to have a DFT-derived first hyperpolarizability (β₀) value of 40.39 × 10⁻³⁰ esu. Such calculations help in the rational design of materials with significant NLO responses.

The choice of computational method is critical for obtaining accurate predictions. Various DFT functionals, such as B3LYP and CAM-B3LYP, are often employed, and calculations may be performed for the molecule in the gas phase or with a solvent model to better represent experimental conditions. mdpi.com The finite field method is a widely used technique within DFT calculations to determine the static and frequency-dependent hyperpolarizabilities. scielo.org.pe These theoretical studies allow for the screening of large numbers of potential NLO chromophores and provide insight into the structure-property relationships that govern the NLO response. mdpi.com

Compound MoietyPropertyCalculated ValueComputational Method
di(4-tert-butylphenyl)amineβ₀40.39 × 10⁻³⁰ esuDFT

Reaction Mechanism Studies

Computational chemistry provides deep insights into the reaction mechanisms of chemical processes like hydrolysis. For aromatic amines, which are structurally related to this compound, theoretical studies have elucidated the pathways by which these compounds break down in the presence of water.

Studies on related p-phenylenediamine (B122844) (PPD) antioxidants show that hydrolysis is a reaction driven by proton transfer from water to a nitrogen atom, followed by a nucleophilic substitution at a carbon-nitrogen bond by a water hydroxyl group. nih.gov Theoretical calculations using methods like DFT can identify which atoms are most susceptible to this reaction. It has been found that hydrolysis preferentially targets the aromatic secondary amine nitrogen with the highest proton affinity and the carbon atom in the C-N bond with the greatest reactivity towards nucleophilic attack. nih.gov

For other related compounds, such as amides, Car-Parrinello molecular dynamics simulations have been used to elucidate the acid-catalyzed hydrolysis mechanism. acs.org These simulations show that the process begins with the protonation of the molecule, followed by the nucleophilic attack of a water molecule, which is typically the rate-determining step. acs.orgresearchgate.net The energy barriers for these reaction steps can be calculated, providing a quantitative understanding of the reaction kinetics. nih.gov For instance, in the hydrolysis of tris(trimethylsilyl)amine, the activation barrier under neutral conditions was calculated to be 17.6 kcal/mol. nih.gov Such computational investigations are crucial for predicting the environmental persistence and transformation of these compounds. nih.gov

The oxidation of diarylamines, including this compound, is a complex process that can yield a variety of products. Quantum chemical methods, particularly DFT, are essential for investigating the competing reaction pathways and understanding the factors that control the outcome. researchgate.netnih.gov

The oxidation of diarylamines can lead to the formation of stable radicals like diarylnitroxides, or products from C-C or C-N coupling, such as N,N'-diarylbenzidines and N,N'-diaryldihydrophenazines. researchgate.net Computational studies can elucidate the chemoselectivity and regioselectivity of these oxidative conversions. For example, detailed DFT investigations have been performed on substituted diphenylamines to map the competing routes of oxidation. researchgate.net

Furthermore, quantum chemical calculations can be used to analyze the formation of various byproducts. Studies on the oxidation of annelated diarylamines have identified pathways leading to spirocyclic products and diiminoketones, with DFT-computed spectroscopic data used to confirm the structures of these products. acs.org The choice of oxidant and reaction conditions significantly influences the product distribution. researchgate.net To understand the process, chemical titration can be monitored, and the resulting oxidized products, such as iminium monocations, can be analyzed using techniques like single-crystal X-ray diffraction, with their structures and properties further understood through computational modeling. chinesechemsoc.org These theoretical approaches are invaluable for guiding the synthesis of desired products and for predicting the stability and reactivity of diarylamine-based materials. nih.gov

Applications in Advanced Functional Materials

Organic Electronics

In the realm of organic electronics, the ability to efficiently transport charge carriers—holes and electrons—is paramount. Poly-TPD, a solution-processable polymer, has established itself as a versatile hole-transporting material (HTM), finding applications in both organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). biocompare.com Its chemical structure lends itself to good film-forming properties and favorable energy levels for facilitating the movement of holes. lookchem.com

The performance of OLEDs is critically dependent on the materials used in their layered architecture. The hole transport layer (HTL) plays a vital role in ensuring that holes injected from the anode are efficiently transported to the emissive layer, where they recombine with electrons to produce light. Poly-TPD has been extensively explored as an HTL material in various OLED device configurations. biocompare.com

While complex multilayer structures are common in high-efficiency OLEDs, research into simpler device architectures is ongoing to reduce manufacturing complexity and cost. In some instances, functional polymers like Poly-TPD can be incorporated into nanocomposites within the emissive layer itself. For example, OLEDs have been fabricated using a composite of Poly-TPD with octadecylamine-graphene quantum dots. researchgate.net This approach combines the hole-transporting properties of the polymer with the unique optical and electrical characteristics of the quantum dots within a single layer.

In phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a crucial role in facilitating energy transfer to the phosphorescent dopant. An effective host should possess a high triplet energy to prevent back-energy transfer from the dopant, as well as balanced charge-transporting properties. While Poly-TPD is primarily used as an HTL, its derivatives and other bipolar materials are designed to function as hosts. For instance, new bipolar materials incorporating a triazine or pyrimidine (B1678525) acceptor with an N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine donor have been synthesized and used as hosts for yellow phosphorescent dopants. mdpi.com In one such device, the yellow PhOLED using a pyrimidine-based host achieved a current efficiency of 21.70 cd/A and a power efficiency of 13.64 lm/W. mdpi.com

Achieving a balance between the injection of holes and electrons is a critical factor in maximizing the efficiency of OLEDs. An imbalance can lead to charge accumulation at interfaces and a reduction in the rate of radiative recombination. Poly-TPD contributes to this balance by facilitating efficient hole transport from the anode. Its Highest Occupied Molecular Orbital (HOMO) energy level of approximately 5.2 eV is well-aligned with the work function of commonly used anodes like indium tin oxide (ITO) coated with PEDOT:PSS, promoting efficient hole injection. lookchem.com Furthermore, the use of composite HTLs, such as Poly-TPD doped with materials like 1,1-bis[4-[N,N'-bis(4-methylphenyl)amino]phenyl]cyclohexane (TAPC), has been shown to enhance carrier mobility and improve device performance. aip.org

A study on near-infrared perovskite quantum dot light-emitting diodes (QLEDs) demonstrated that a composite HTL of Poly-TPD and TAPC improved the external quantum efficiency (EQE) by 34% compared to a pristine Poly-TPD layer. aip.org The improved performance was attributed to the enhanced hole mobility and better energy level alignment. aip.org

Device Performance with Poly-TPD Based HTLs
Device TypeHTL CompositionKey Performance MetricReference
Yellow PhOLEDFLU-TPA/PYR (Bipolar Host)Current Efficiency: 21.70 cd/A mdpi.com
Near-Infrared Pe-QLEDPoly-TPD:TAPC34% EQE Enhancement aip.org

In more complex multi-layer OLEDs, Poly-TPD is often used in solution-processed devices. A significant challenge in fabricating solution-processed multilayer OLEDs is preventing the solvent of an upper layer from dissolving the underlying layer. To address this, cross-linkable HTLs have been developed. In one approach, Poly-TPD was blended with a photo-crosslinkable agent, bis(4-azido-2,3,5,6-tetrafluorobenzoate) (FPA). bohrium.com Upon exposure to light, the FPA cross-links the Poly-TPD film, rendering it insoluble in the solvents used for subsequent layers. bohrium.com This technique enabled the successful fabrication of solution-processed red and green OLEDs with improved performance compared to devices with non-crosslinked Poly-TPD HTLs. bohrium.com

In another strategy, a thermally cross-linkable small molecule HTM was blended with Poly-TPD to form a semi-interpenetrating network. acs.orgnih.gov This approach was used to create a more uniform HTL with fewer pinholes. A red phosphorescent OLED fabricated with a blend of a new cross-linkable material and 20% Poly-TPD showed a current efficiency of approximately 16.7 cd/A and an external quantum efficiency of 12.4%. acs.orgnih.gov This represented a 1.5-fold improvement in efficiency and a 4.5-fold increase in lifetime compared to the device without the blended HTM. acs.orgnih.gov

Perovskite solar cells have rapidly advanced in efficiency, and the hole transport layer is a critical component for achieving high performance and stability. Poly-TPD has been identified as a promising HTM for PSCs due to its suitable energy levels, good film-forming properties from solution, and its hydrophobic nature, which can help protect the perovskite layer from moisture. biocompare.comlookchem.com

The HOMO level of Poly-TPD at around 5.2 eV aligns well with the valence band of many perovskite materials, facilitating efficient extraction of holes. lookchem.com Concurrently, its Lowest Unoccupied Molecular Orbital (LUMO) level effectively blocks the transport of electrons toward the anode, preventing charge recombination at the HTL/perovskite interface. lookchem.com Inverted perovskite solar cells using a poly-TPD based HTL have achieved power conversion efficiencies (PCEs) of up to 18.1%. researchgate.net

Properties of Poly-TPD for PSC Applications
PropertyValueSignificanceReference
HOMO Level~5.2 eVEfficient hole extraction from perovskite lookchem.com
LUMO Level~2.3 eVElectron blocking at the HTL interface lookchem.com
ProcessingSolution-processableEnables low-cost manufacturing techniques biocompare.com
Impact on Power Conversion Efficiency

Application in Quantum Dot Light-Emitting Diodes (QLEDs)

In quantum dot light-emitting diodes (QLEDs), achieving efficient injection of charge carriers from the electrodes into the quantum dot emissive layer is paramount. A significant energy barrier between the hole transport layer (HTL) and the valence band of the quantum dots can impede this process. Materials derived from bis(4-butylphenyl)amine, such as poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine] (poly-TPD), are traditional HTL materials valued for their well-matched energy levels. szu.edu.cnjkcs.or.kr

The morphology of the hole transport layer (HTL) critically affects the performance and reliability of QLEDs. A smooth, uniform, and pinhole-free HTL film is essential for preventing current leakage and ensuring efficient charge injection across the device. szu.edu.cnresearchgate.net Polymeric derivatives of this compound, such as poly-TPD and TFB, are known for their good film-forming properties. researchgate.net

The choice of solvent during the solution-based fabrication process plays a critical role in the final morphology of the HTL. Studies on double-layered HTLs, such as TFB/PVK, have shown that solvent erosion of the underlying layer must be avoided to create a high-quality, continuous film. szu.edu.cn For instance, using a solvent like 1,4-dioxane (B91453) for the top PVK layer was found to cause minimal erosion to the underlying TFB layer, resulting in a flat and continuous surface with a low root mean square (RMS) roughness of 0.8 nm. szu.edu.cn This improved morphology leads to better interface properties, suppressed non-radiative recombination, and ultimately, enhanced device efficiency. szu.edu.cn The quality of the HTL film is directly linked to the performance of the QLED, enabling low current leakage and higher brightness. researchgate.net

Stepwise Energy Level Alignment Strategies

Electroluminescent Materials

This compound serves as a molecular component in the synthesis of novel electroluminescent materials. Its derivatives have been incorporated into organoboron polymers designed for light-emitting applications. One such example is a boron compound featuring a bis(4-n-butyl-phenyl)phenyleneamine moiety. When this material was used as the emissive layer in an organic light-emitting diode (OLED), it produced electroluminescence with a maximum emission wavelength (λEL) of 552 nm, which corresponds to the green-yellow portion of the visible spectrum. The device exhibited a luminance of 2654 cd/m². doi.org This demonstrates the utility of the this compound structure in creating materials capable of light emission upon electrical excitation.

Material TypeEmitting MoietyMax. Electroluminescence (nm)Luminance (cd/m²)
Organoboron PolymerBoron bis(4-n-butyl-phenyl)phenyleneamine5522654

Thermally Activated Delayed Fluorescence (TADF) Emitters

The this compound moiety is a valuable building block in the design of emitters for Thermally Activated Delayed Fluorescence (TADF). In TADF molecules, an electron-donating part is combined with an electron-accepting part, often in a twisted arrangement, to achieve a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. This small gap enables the harvesting of non-emissive triplet excitons through reverse intersystem crossing (RISC) to the emissive singlet state, dramatically increasing the potential internal quantum efficiency of OLEDs. scispace.com

The (4-tert-butylphenyl)amine group, a close analogue of the butylphenylamine structure, has been used as a strong electron donor in TADF emitters. scispace.com In one strategy, this amine donor was used as a peripheral group on a donor-dendron structure attached to a carbazolyl-phthalonitrile donor-acceptor core. This molecular design allows for the fine-tuning of the wavefunction overlap between the donor and acceptor components. By systematically changing the donor strength, researchers can control the ΔEST. The use of the (4-tert-butylphenyl)amine dendron helps to localize the hole density, which can lead to a gradual decrease in the singlet-triplet gap, a key requirement for efficient TADF. scispace.com

Organic Photovoltaics (OPVs)

Polymer Science

Derivatives of bis(phenyl)amine structures, specifically those containing tert-butyl groups like N,N-bis(4-tert-butylphenyl)amine, are used to synthesize advanced electrochromic polymers. Aromatic poly(amide-imide)s (PAIs) and polyamides have been created incorporating N,N,N′,N′-tetraphenyl-1,4-phenylenediamine (TPPA) moieties that are substituted with tert-butyl groups. These bulky tert-butyl groups are strategically important because they block the electrochemically active sites on the pendent phenyl groups, which imparts extra redox stability to the resulting polymer.

These polyamides exhibit well-defined, reversible redox behavior and distinct color changes when an electrical potential is applied. They typically switch from a colorless or pale yellowish neutral state to green and blue oxidized forms. Research into a specific PAI derived from N,N-bis(4-aminophenyl)-N',N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine demonstrated multi-colored electrochromic behavior and high stability. This enhanced stability is a significant advantage for practical applications in areas like smart windows and displays.

Table 1: Electrochromic Performance of a Poly(amide-imide) Film (PAI 4c)

Property Value Wavelength (nm)
Coloration Efficiency (CE) 268 cm²/C 411 (Yellow)
Transmittance Change (ΔT%) 33% 411 (Yellow)
32% 922 (Yellow)
72% 698 (Blue)

Data sourced from research on poly(amide-imide)s containing N,N,N′,N′-tetraphenyl-1,4-phenylenediamine moieties.

Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)benzidine] (Poly-TPD) is widely recognized as a high-performance solution-processable polymer for hole transport layers (HTLs) in various optoelectronic devices, including Organic Light Emitting Diodes (OLEDs) and Quantum Dot Light-Emitting Diodes (QLEDs). Its effectiveness stems from its suitable HOMO energy level (around 5.2 eV), which allows for efficient injection of holes from the anode (often ITO/PEDOT:PSS) into the emissive layer.

Table 2: Performance of QLEDs with Different HTL Configurations

HTL Configuration Max. Current Efficiency (CE) Max. External Quantum Efficiency (EQE)
Poly-TPD only (Control) ~14 cd/A ~9.5%
Poly-TPD / PVK ~14 cd/A ~12.2%
Poly-TPD / PVK:FIrpic 18.2 cd/A 12.2%

Performance improvements are noted when using a co-HTL of Poly-TPD and PVK, with further gains from doping the PVK layer. Data adapted from a study on red QLEDs.

Electrochromic Polyamides

Catalysis

Frustrated Lewis Pair (FLP) chemistry involves the use of sterically hindered Lewis acids and Lewis bases that are prevented from forming a classical adduct. This unquenched reactivity allows the pair to activate a variety of small molecules, leading to applications in metal-free catalysis, such as hydrogenation. Sterically hindered secondary aryl amines are a class of compounds that can act as the Lewis base component in FLP systems.

A review of the scientific literature did not yield specific studies detailing the application of this compound as the Lewis base component in a Frustrated Lewis Pair system. While its structure as a sterically hindered secondary diarylamine is consistent with bases used in FLP chemistry, specific research findings on its role in this catalytic context are not available in the searched sources.

Redox-Active Materials

This compound and its derivatives are notable for their role in the development of redox-active materials, primarily due to their ability to form stable cation radicals and biradicals upon oxidation. These properties are critical for applications in molecular electronics and spintronics.

Research has focused on incorporating the this compound moiety into larger π-conjugated systems to create molecules with specific magnetic and electronic properties. oup.com One area of study involves stilbene (B7821643) derivatives, where two diarylamino groups are connected by a stilbene skeleton. For instance, 3,4'-Bis[bis(p-t-butylphenyl)amino]stilbene has been synthesized and studied. oup.com Electrochemical analysis of this compound revealed a reversible two-electron transfer upon oxidation, leading to the formation of a stable bis(cation radical). oup.com The generation of these aminium radicals was confirmed through chemical oxidation using agents like NOBF₄, with UV/vis and Electron Spin Resonance (ESR) spectroscopy supporting the formation of the radical species without significant side reactions. oup.com

Magnetic studies, including measurements of magnetization and magnetic susceptibility, on the resulting biradicals indicated that they possess a triplet ground state. oup.com This signifies a ferromagnetic interaction between the two unpaired electrons, a property of significant interest for creating high-spin organic molecules. oup.com The stability of these cation radicals is often attributed to the delocalization of the unpaired electron across the π-system and the steric protection provided by the bulky tert-butyl groups. oup.comresearchgate.net

Furthermore, bis(4-tert-butylphenyl)amine (B1267972) has been used as a precursor in the synthesis of complex polycyclic zwitterions designed to exhibit biradical character. researchgate.net In one such synthesis, the amine was used to construct an azoniadibenzo[a,j]phenalenide system. researchgate.net Theoretical calculations on this type of molecule predicted a singlet ground state with significant open-shell singlet diradical character. researchgate.net This demonstrates the utility of the this compound unit in creating molecules where the spin state can be finely tuned through molecular design.

The electrochemical and photophysical properties of materials containing the di(4-tert-butylphenyl)amine group can be widely tuned. mdpi.com Studies on terpyridine ligands functionalized with this amine group show that the remote redox-active amine can significantly alter the properties of the resulting metal complexes, including shifting their absorption and emission spectra. mdpi.com

Table 1: Magnetic Properties of a Bis(cation radical) Derived from a Bis(4-tert-butylphenyl)amine Stilbene Analogue

Property Observation Implication
Oxidation Reversible two-electron transfer Formation of a stable bis(cation radical) oup.com
Ground State Triplet state Ferromagnetic coupling between spins oup.com

| Spin Source | Aminium cation radicals | Chemically persistent radical species oup.com |

Antioxidant Research

This compound belongs to the class of diarylamine antioxidants, which function as primary antioxidants or radical-trapping antioxidants (RTAs). acs.orgspecialchem.com The mechanism of action for these compounds involves the donation of a hydrogen atom from their secondary amine (N-H) group to terminate chain reactions propagated by free radicals. specialchem.com The resulting diarylaminyl radical is stabilized by resonance, rendering it less reactive and unable to abstract hydrogen from the polymer or hydrocarbon chain, thus inhibiting the oxidation process. specialchem.com

The antioxidant activity of diarylamines like this compound is a subject of ongoing research, particularly in contexts such as lubricant stabilization. acs.orgreading.ac.uk Studies have shown that the effectiveness of diphenylamines can be significantly enhanced when used in combination with other additives, a phenomenon known as synergism. For example, the radical-trapping ability of bis(4-tert-butylphenyl)amine is markedly enhanced in the presence of molybdenum dithiocarbamates (MDTCs) in hydrocarbon autoxidation at both moderate (100 °C) and elevated (160 °C) temperatures. acs.org The proposed mechanism suggests that the MDTC converts the initially formed diarylnitroxide—a poor inhibitor in some environments—into more competent radical-trapping species, including the regenerated parent diarylamine. acs.org

The structure of the amine, particularly the substituents on the phenyl rings, plays a crucial role in its antioxidant efficacy and physical properties. The butyl groups in this compound enhance its solubility in hydrocarbon media, such as lubricant base oils. reading.ac.uk This is a significant advantage over less-substituted diarylamines, which may have poor solubility and thus lower effectiveness in such applications. reading.ac.uk

While direct free radical scavenging data for this compound is not extensively published, studies on closely related structures provide insight into its potential activity. For example, N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine, which incorporates the 4-butylphenylamino moiety, has demonstrated significant antioxidant capacity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Radical Scavenging Activity of a Related Benzidine Derivative

Assay Type IC₅₀ (µM) Comparison Compound Comparison IC₅₀ (µM)
DPPH Scavenging 25 Ascorbic Acid 20
ABTS Scavenging 30 Trolox 28

Data for N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine, a related compound containing the butylphenylamino group.

The free radical scavenging process by amine antioxidants can proceed through mechanisms like Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). researchgate.net For diarylamines, the HAT mechanism is generally considered predominant, where the key factor for effectiveness is the bond dissociation enthalpy (BDE) of the N-H bond. researchgate.net

Chemical Transformations and Derivatization Reactions of Bis 4 Butylphenyl Amine

Oxidation Reactions and Product Characterization

Bis(4-butylphenyl)amine, like other diarylamines, is susceptible to oxidation, a reaction that is central to its function as an antioxidant and as a precursor for various stable radical species. The oxidation process can be initiated chemically or electrochemically and is highly dependent on the oxidant used and the reaction conditions. researchgate.net The primary oxidation products are typically stable diarylnitroxide radicals, which are of significant interest due to their practical applications.

The oxidation of secondary diarylamines is a common and effective route for the synthesis of diarylnitroxides. researchgate.net For bis(4-tert-butylphenyl)amine (B1267972), a structurally similar and extensively studied analog, oxidation leads to the formation of the highly stable bis(4-tert-butylphenyl)aminoxyl radical. researchgate.net This stability is attributed to the steric hindrance provided by the tert-butyl groups, which protects the radical center.

Several oxidizing agents have been successfully employed for this transformation. The choice of oxidant can influence the reaction rate and the purity of the final product. researchgate.net One of the most effective methods involves the use of meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net Other successful oxidant systems include hydrogen peroxide in the presence of a sodium tungstate (B81510) (Na₂WO₄) catalyst. researchgate.net While the hydrogen peroxide method is cost-effective, it can be a very slow process, sometimes requiring days to achieve a high yield. researchgate.net

The resulting diarylnitroxides are characterized by their distinct spectroscopic properties. Due to spin delocalization onto the aromatic rings, they exhibit strong absorption in the visible region of the electromagnetic spectrum. researchgate.net

Oxidizing Agent/SystemTypical Reaction ConditionsReference
meta-Chloroperoxybenzoic acid (m-CPBA)Commonly used for efficient oxidation of diarylamines to nitroxides. researchgate.netresearchgate.net
Hydrogen peroxide (H₂O₂)/Sodium tungstate (Na₂WO₄)Performed in methanol; the reaction can be slow, taking up to 10 days for high yield. researchgate.net
Acetone peroxideAn alternative method for the preparation of the aminoxyl radical. researchgate.net
Silver oxide (Ag₂O)Used for the oxidation of the corresponding hydroxylamine (B1172632) derivative to the nitroxyl (B88944) radical. researchgate.net

The derivatives of this compound can undergo complex reactions under specific conditions. For instance, N,N-bis(4-tert-butylphenyl)hydroxylamine, which can be formed by the reduction of the corresponding diarylnitroxide, is subject to acid-catalyzed disproportionation. researchgate.net When treated with strong acids, this hydroxylamine derivative is converted into two main products: the parent amine, bis(4-tert-butylphenyl)amine, and 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine. researchgate.net

The reaction proceeds through a proposed mechanism involving the protonation of the hydroxylamine, followed by a series of rearrangements and intermolecular reactions. Analysis of the reaction mixture via HPLC has shown the formation of numerous products, though the parent amine and the complex phenoxazine (B87303) derivative are the major isolable compounds. researchgate.net The structure of the phenoxazine product has been unequivocally confirmed by X-ray diffraction analysis. researchgate.net

ReactantConditionMajor ProductsReference
N,N-bis(4-tert-butylphenyl)hydroxylamineTreatment with strong acids1. Bis(4-tert-butylphenyl)amine (11% yield) 2. 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine researchgate.net

Formation of Diarylnitroxides

Derivatization for Analytical Purposes

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis. For a compound like this compound, derivatization is primarily employed to enhance detectability in chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Pre-column derivatization involves reacting the analyte with a reagent before its introduction into the HPLC system. mdpi.comnih.gov This strategy offers several advantages, including flexibility in reaction conditions and the ability to remove excess reagent, which might otherwise interfere with the analysis. mdpi.com For secondary amines like this compound, which lack a strong native chromophore or fluorophore, derivatization is crucial for achieving high sensitivity with common HPLC detectors like UV-Vis or fluorescence detectors. nih.gov

Several reagents are available for the derivatization of amine groups. The selection of the reagent depends on the desired detection method.

For Fluorescence Detection: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are widely used. mdpi.comnih.gov They react with the amine group to form highly fluorescent derivatives, allowing for very low detection limits. mdpi.com The derivatization reaction with NBD-Cl, for example, is typically carried out in a buffered solution at elevated temperatures (e.g., 70 °C) before HPLC analysis. mdpi.com

For UV-Vis Detection: Reagents such as o-phthalaldehyde (B127526) (OPA), often used with a thiol, can be employed. nih.gov While OPA is more commonly used for primary amines, its application can be adapted. Phenylisothiocyanate (PITC) is another classic reagent that reacts with both primary and secondary amines to form a derivative with strong UV absorbance. nih.gov

These automated pre-column derivatization methods can be integrated into modern HPLC systems, allowing for reproducible and high-throughput analysis. shimadzu.com

Derivatizing ReagentTarget Functional GroupDetection MethodKey AdvantageReference
4-chloro-7-nitrobenzofurazan (NBD-Cl)AmineFluorescenceHigh sensitivity for amine precursors. mdpi.com
9-fluorenylmethyl chloroformate (FMOC-Cl)AmineFluorescenceForms highly fluorescent derivatives suitable for trace analysis. nih.gov
o-phthalaldehyde (OPA) / ThiolAmine (primarily primary)Fluorescence / UVRapid reaction at room temperature. nih.govshimadzu.com
Phenylisothiocyanate (PITC)AmineUVWell-established reagent for amino acid and amine analysis. nih.gov

Functionalization and Modification for Tailored Properties

The core structure of this compound can be functionalized and modified to create new molecules with properties tailored for specific applications, particularly in materials science and electronics. These modifications often involve introducing other functional groups onto the phenyl rings or incorporating the entire diarylamine unit into larger molecular or polymeric architectures. researchgate.netmdpi.com

Research has shown that incorporating a di(4-tert-butylphenyl)amine moiety into a terpyridine ligand can significantly influence the photophysical properties of the resulting metal complexes. mdpi.com The amine group acts as a strong electron donor, enabling intense intramolecular charge-transfer (ICT) transitions, which are crucial for applications in fields like nonlinear optics and photovoltaics. mdpi.com The properties of these materials can be finely tuned by altering the solvent polarity, which affects the energy of the ICT states. mdpi.com

Furthermore, the this compound structure is a key component in the synthesis of advanced polymers. For example, it serves as a monomer building block for poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), a polymer used in the fabrication of high-efficiency organic light-emitting devices (OLEDs). researchgate.net The diarylamine units in the polymer chain facilitate charge transport, a critical function for the performance of such devices. Functionalization can also be achieved by creating styrenic derivatives of triarylamines, which can then be polymerized to form photoredox-active materials. researchgate.net These strategies demonstrate the versatility of the this compound scaffold in developing materials with customized electronic and optical characteristics.

Q & A

Q. What are the recommended synthetic routes for preparing Bis(4-butylphenyl)amine, and how is purity validated?

this compound is typically synthesized via Ullmann coupling between 4-butylbromobenzene and aniline derivatives in the presence of a copper catalyst. Post-synthesis purification involves column chromatography to remove unreacted precursors, followed by recrystallization. Purity is validated using high-performance liquid chromatography (HPLC) (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. What storage conditions are critical to maintain this compound’s stability in laboratory settings?

The compound should be stored in a tightly sealed container at 15–25°C in a dry, dark environment to prevent degradation via oxidation or moisture absorption. Handling under inert gas (e.g., nitrogen) is recommended for long-term storage. Contaminated workwear must not leave the lab to avoid environmental exposure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Fourier-transform infrared (FTIR) spectroscopy identifies amine and aromatic C–H stretching vibrations (≈3400 cm⁻¹ and 3050 cm⁻¹, respectively). NMR (¹H and ¹³C) confirms substituent positions, while mass spectrometry (MS) verifies molecular weight (301.43 g/mol) .

Advanced Research Questions

Q. How do researchers optimize this compound-based polymers (e.g., Poly-TPD) for hole transport in OLEDs?

Poly-TPD, a polymer derived from this compound, is used as a hole transport layer (HTL) in OLEDs. Device optimization involves spin-coating the polymer at 2000–4000 rpm to achieve uniform films (≈50 nm thickness). Compatibility with adjacent layers (e.g., PEDOT:PSS anode) is tested via atomic force microscopy (AFM) to minimize interfacial roughness .

Q. What methodologies resolve contradictions in reported thermal stability data for this compound under device-processing conditions?

Thermal gravimetric analysis (TGA) reveals decomposition onset at ≈280°C, but discrepancies arise due to varying heating rates (5–20°C/min). Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg ≈ 120°C) to guide processing limits. Stability enhancements include copolymerization or blending with thermally robust matrices .

Q. How is the charge mobility of this compound measured, and what factors influence variability across studies?

Space-charge-limited current (SCLC) measurements in hole-only devices determine mobility (≈10⁻⁴ cm²/V·s). Variability arises from film morphology (e.g., annealing temperature) and electrode work function mismatch. Atomic layer deposition (ALD) of interfacial layers can reduce contact resistance .

Q. What strategies mitigate efficiency losses in this compound-based devices due to exciton quenching?

Introducing exciton-blocking layers (e.g., TPBi) between the HTL and emissive layer reduces quenching. Time-resolved photoluminescence (TRPL) quantifies exciton lifetime, while doping with electron-transport materials (e.g., Alq₃) balances charge injection .

Q. How do computational models predict the electronic properties of this compound derivatives?

Density functional theory (DFT) calculates HOMO/LUMO levels (≈-5.2 eV/-2.1 eV). Molecular dynamics (MD) simulations assess packing density in thin films, correlating with experimental hole mobility .

Methodological Notes

  • Contradiction Analysis : Conflicting data on charge mobility often stem from differences in film fabrication (e.g., solvent choice, spin-coating speed). Standardizing substrate pretreatment (e.g., UV-ozone cleaning) improves reproducibility .
  • Safety Protocols : Lab handling requires nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure. Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed via certified waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-butylphenyl)amine
Reactant of Route 2
Reactant of Route 2
Bis(4-butylphenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.